

# In-Depth Technical Guide to the Crystal Structure of Anhydrous Nickel Iodide ( $\text{Nil}_2$ )

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## Compound of Interest

Compound Name: *Nickel iodide*

Cat. No.: *B083969*

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This technical guide provides a comprehensive overview of the crystal structure analysis of anhydrous **nickel iodide** ( $\text{Nil}_2$ ). It details the crystallographic data, experimental protocols for synthesis and structure determination, and a logical workflow for the analysis process.

## Introduction

Anhydrous nickel(II) iodide is an inorganic compound that crystallizes as a paramagnetic black solid.<sup>[1]</sup> It is of significant interest in materials science and catalysis. Understanding its precise crystal structure is fundamental to elucidating its physical and chemical properties. This document summarizes the key structural features of anhydrous  $\text{Nil}_2$  determined primarily through X-ray diffraction techniques.

The structure of anhydrous  $\text{Nil}_2$  is a layered motif, where individual sheets are held together by weak van der Waals forces.<sup>[1]</sup> This two-dimensional nature makes it readily exfoliable.<sup>[2]</sup>

## Crystallographic Data

The crystal structure of anhydrous **nickel iodide** has been well-characterized. It adopts a trigonal crystal system with the space group R-3m.<sup>[3][4]</sup> This structure is analogous to that of cadmium chloride ( $\text{CdCl}_2$ ) and cadmium iodide ( $\text{CdI}_2$ ).<sup>[1][5]</sup> The fundamental structural unit consists of nickel(II) ions octahedrally coordinated to six iodide ions, forming edge-sharing  $\text{Nil}_6$  octahedra.<sup>[3][6]</sup>

## Data Presentation

The following tables summarize the key crystallographic data for anhydrous  $\text{NiI}_2$  based on data from the Materials Project and other cited literature.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 1: Crystal Data and Structure Refinement.

Parameter	Value
Empirical Formula	$\text{NiI}_2$
Formula Weight	312.50 g/mol
Crystal System	Trigonal
Space Group	R-3m (No. 166)
Point Group	-3m
Lattice System	Rhombohedral

Table 2: Lattice Parameters (Conventional Cell).

Parameter	Value
a	3.95 Å <a href="#">[7]</a>
b	3.95 Å <a href="#">[7]</a>
c	21.02 Å <a href="#">[7]</a>
$\alpha$	90° <a href="#">[7]</a>
$\beta$	90° <a href="#">[7]</a>
$\gamma$	120° <a href="#">[7]</a>
Cell Volume	284.80 Å <sup>3</sup> <a href="#">[7]</a>

Table 3: Atomic Coordinates and Wyckoff Positions (Conventional Cell).

Atom	Wyckoff Position	x	y	z
Ni	3a	0	0	0
I	6c	0	0	0.260462

Table 4: Selected Interatomic Distances.

Bond	Distance
Ni-I	2.75 Å[7]

## Experimental Protocols

The determination of the crystal structure of anhydrous  $\text{NiI}_2$  involves two primary stages: the synthesis of high-quality single crystals and the analysis of these crystals using diffraction techniques.

### Synthesis of Anhydrous $\text{NiI}_2$ Single Crystals

High-purity single crystals of anhydrous  $\text{NiI}_2$  are typically grown via chemical vapor transport, specifically the iodine transport method.[3]

Protocol:

- Reactant Preparation: Stoichiometric amounts of high-purity nickel metal (e.g., 99.9% nickel foil) and iodine (e.g., 99.5%) are used as the starting materials.[3]
- Ampule Sealing: The reactants are sealed in an evacuated silica ampule.
- Chemical Vapor Transport: The sealed ampule is placed in a two-zone tube furnace. The source zone, containing the reactants, is maintained at a higher temperature (e.g., 700°C), while the growth zone is kept at a lower temperature (e.g., 550°C).[3]
- Crystal Growth: Over a period of several days, gaseous **nickel iodide**, formed in the hot zone, diffuses to the cooler zone where it supersaturates and deposits as single crystals.

- **Crystal Harvesting:** After the furnace is cooled, the ampule is carefully opened to retrieve the grown single crystals. Due to the hygroscopic nature of  $\text{NiI}_2$ , handling should be performed in a dry atmosphere (e.g., a glovebox).

## Crystal Structure Determination by X-ray Diffraction

Powder and single-crystal X-ray diffraction (XRD) are the definitive methods for determining the crystal structure.

Protocol for Powder XRD (Phase Identification):

- **Sample Preparation:** A small number of single crystals are ground into a fine powder. The powder is then mounted on a sample holder.
- **Data Collection:** The powder XRD pattern is collected at room temperature using a diffractometer (e.g., a Bruker D8 Venture) with a common X-ray source, such as  $\text{Cu K}\alpha$  radiation.<sup>[3][8]</sup>
- **Data Analysis:** The resulting diffraction pattern is compared to known patterns in crystallographic databases to confirm the phase purity and the  $\text{R-3m}$  space group.<sup>[3]</sup>

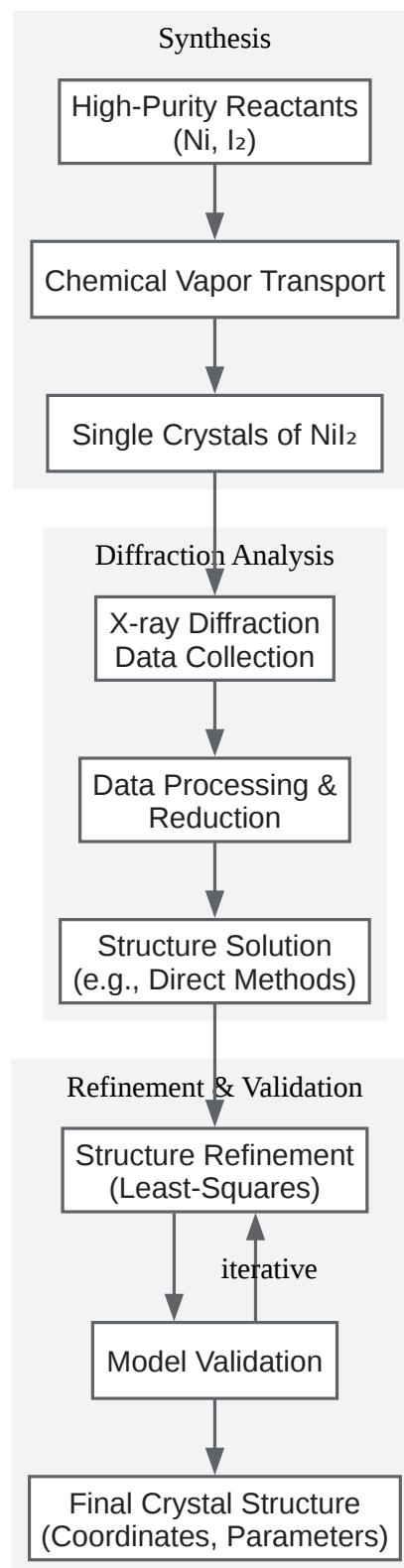
Generalized Protocol for Single-Crystal XRD (Structure Solution and Refinement):

- **Crystal Selection and Mounting:** A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer. Data is collected, often at low temperatures to reduce thermal vibrations, using a focused beam of monochromatic X-rays (e.g.,  $\text{Mo K}\alpha$  or synchrotron radiation). A series of diffraction images are recorded as the crystal is rotated.
- **Data Reduction:** The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization and absorption.
- **Structure Solution:** The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods. Software such as SHELXS is commonly used for this step.

- **Structure Refinement:** The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Crystallographic software such as SHELXL or Olex2 is used for refinement.[10] The quality of the final structure is assessed by figures of merit such as the R-factor.

## Logical Workflow for Crystal Structure Analysis

The process of determining the crystal structure of a material like anhydrous  $\text{NiI}_2$  follows a well-defined logical workflow, from initial synthesis to the final refined structure.

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